molecular formula C18H20N2O3S B2987910 N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 920221-93-8

N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2987910
CAS No.: 920221-93-8
M. Wt: 344.43
InChI Key: FTNDTODNBYLRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic small molecule featuring a pyridin-4-one core substituted with a methoxy group, an allyl-acetamide chain, and a phenylthiomethyl moiety. This specific molecular architecture, which integrates both sulfur and nitrogen-containing heterocycles, is of significant interest in medicinal chemistry research. Compounds with similar structural features, such as pyrimidine and triazolethione derivatives, are extensively investigated for their diverse biological activities, which include potential anticancer, antimicrobial, and antiviral properties . The presence of the phenylthioether and the electron-donating methoxy group on the pyridinone ring may influence the compound's electronic properties and its interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in biochemical screening. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-9-19-18(22)12-20-11-17(23-2)16(21)10-14(20)13-24-15-7-5-4-6-8-15/h3-8,10-11H,1,9,12-13H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNDTODNBYLRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyridine ring with methoxy and phenylthio substituents. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 304.36 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMIC (mg/mL)Reference
Compound AE. coli0.015
Compound BS. aureus0.008
Compound CEnterobacter cloacae0.004

Anticancer Activity

The anticancer potential of N-allyl derivatives has been explored in various studies. For example, compounds featuring similar pyridine structures have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Case Study: Anticancer Evaluation

In a specific study, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM, with notable increases in apoptotic cells observed via flow cytometry analysis .

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound XA54912Apoptosis via caspase activation
Compound YC68Cell cycle arrest

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : The presence of methoxy and phenylthio groups may contribute to increased reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : Evidence suggests that these compounds can modulate various signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridinone-Based Analogues

(a) 2-(5-Methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
  • Structure: Shares the pyridinone core and phenylthio methyl group but substitutes the allyl group with a 4-nitrophenyl moiety.
  • Molecular Formula : C₂₁H₁₉N₃O₅S (identical to the target compound except for the N-substituent).
  • Molecular Weight : 425.5 g/mol .
  • Key Difference : The electron-withdrawing nitro group on the phenyl ring may enhance polarity and reduce lipophilicity compared to the allyl group.
(b) N-(4-Acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
  • Structure : Replaces the phenylthio group with a pyrimidin-2-ylthio substituent and uses a 4-acetylphenyl acetamide.
  • Molecular Formula : C₂₁H₂₀N₄O₄S.
  • Molecular Weight : 424.5 g/mol .
  • The acetyl group on the phenyl ring may modulate metabolic stability.

Quinazolinone and Pyrimidinone Analogues

(a) N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide (8b)
  • Structure: Features a quinazolinone core with a 2-chlorophenoxy methyl group and a piperazinyl-acetamide side chain.
  • Key Difference: The quinazolinone core (two nitrogen atoms in a bicyclic system) contrasts with the monocyclic pyridinone, which may influence binding interactions in biological targets .
(b) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
  • Structure : Contains a quinazoline-2,4-dione core and a dichlorophenylmethyl group.
  • Molecular Formula : C₁₇H₁₂Cl₂N₂O₃.

Pyrimidinone-Based Analogues

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
  • Structure: Pyrimidinone core with a methyl group at position 4 and variable N-acetamide substituents.
  • Key Difference: The pyrimidinone ring (six-membered, two nitrogen atoms) offers distinct electronic properties compared to the pyridinone scaffold.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide Pyridinone Allyl, phenylthio methyl C₂₁H₁₉N₃O₅S 425.5
2-(5-Methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide Pyridinone 4-Nitrophenyl, phenylthio methyl C₂₁H₁₉N₃O₅S 425.5
N-(4-Acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide Pyridinone 4-Acetylphenyl, pyrimidin-2-ylthio methyl C₂₁H₂₀N₄O₄S 424.5
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide Quinazolinone 2-Chlorophenoxy methyl, piperazinyl Not provided Not provided
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione Dichlorophenylmethyl C₁₇H₁₂Cl₂N₂O₃ ~375.2

Q & A

Q. What are the optimal synthetic routes for N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the phenylthio methyl group via reaction of thiophenol with 2-bromoacetic acid in a basic medium to yield 2-(phenylthio)acetic acid. (ii) Condensation of this intermediate with aniline derivatives (e.g., 4-substituted anilines) using 2-(phenylthio)acetyl chloride, generated via oxalyl chloride activation. (iii) Final functionalization of the pyridinone core with the N-allyl acetamide group. Reaction progress is monitored by TLC, and purification involves aqueous workup and recrystallization. Yields range from 24% to 55%, depending on substituents . Characterization employs IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm1^{-1}, methoxy groups at ~2830 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1 \text{H}-NMR confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm, allyl protons at δ 5.1–5.8 ppm). 13C^{13} \text{C}-NMR verifies carbon骨架 .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .
  • Elemental Analysis : Ensures C, H, N, S content matches theoretical values (e.g., C: 53.1%, H: 3.52%) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : The compound remains stable under standard laboratory conditions (room temperature, inert atmosphere). Store in amber vials at 4°C to minimize photodegradation. Monitor stability via HPLC, with degradation studies showing <5% loss over 6 months .

Advanced Research Questions

Q. How can low yields in the phenylthio acetamide synthesis step be addressed?

  • Methodological Answer : Optimize reaction conditions:
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent : Replace DMF with dichloromethane for better solubility of intermediates.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of aqueous precipitation to improve yield (up to 65%) .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Methodological Answer :
  • Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons.
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to confirm assignments.
  • For ambiguous MS fragments, perform HRMS-TOF to distinguish isobaric species .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • PASS Program : Predicts pharmacological effects (e.g., caspase-1 inhibition) based on structural motifs .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., caspase-1 active site). Validate with site-directed mutagenesis and SPR binding assays .

Q. What metabolic pathways are expected for this compound, and how can metabolic stability be enhanced?

  • Methodological Answer :
  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the allyl group or methoxy demethylation.
  • Phase II Metabolism : Glucuronidation of the acetamide moiety .
  • Enhance Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to block CYP450 oxidation .

Q. How can researchers design experiments to assess enzyme inhibition (e.g., caspase-1)?

  • Methodological Answer :
  • In Vitro Assays : Use recombinant caspase-1 with fluorogenic substrates (e.g., Ac-YVAD-AMC). Measure IC50_{50} via fluorescence quenching.
  • Cellular Models : Treat LPS-primed macrophages and quantify IL-1β secretion via ELISA .

Q. What methodologies integrate computational and experimental data for mechanistic studies?

  • Methodological Answer :
  • Docking-Guided Mutagenesis : Identify key binding residues via docking, then validate with alanine-scanning mutagenesis.
  • MD Simulations : Perform 100-ns simulations to assess binding stability. Correlate with experimental IC50_{50} values .

Tables for Key Data

Q. Table 1: Characterization Data for Synthesized Analogues

DerivativeYield (%)IR (C=O stretch, cm1^{-1})1H^1 \text{H}-NMR (δ, ppm)MS (m/z)
ST544216673.8 (-OCH3_3), 4.0 (-CH2_2)430.2
ST575516715.1–5.8 (allyl)445.3

Q. Table 2: Predicted vs. Experimental Biological Activities

AssayPredicted IC50_{50} (µM)Experimental IC50_{50} (µM)
Caspase-1 Inhibition0.851.12 ± 0.09
LOX Inhibition2.33.1 ± 0.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.